Cas no 937639-82-2 (5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid)
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarboxylic acid, 5-chloro-2-(dimethylamino)-
- 5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid
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- MDL: MFCD09837148
- Inchi: 1S/C7H8ClN3O2/c1-11(2)7-9-3-4(8)5(10-7)6(12)13/h3H,1-2H3,(H,12,13)
- InChI Key: CUUWZWNLODKGGP-UHFFFAOYSA-N
- SMILES: C1(N(C)C)=NC=C(Cl)C(C(O)=O)=N1
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27668-0.05g |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 0.05g |
$200.0 | 2023-09-10 | ||
| Enamine | EN300-27668-0.1g |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 0.1g |
$298.0 | 2023-09-10 | ||
| Enamine | EN300-27668-0.25g |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 0.25g |
$425.0 | 2023-09-10 | ||
| Enamine | EN300-27668-0.5g |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 0.5g |
$668.0 | 2023-09-10 | ||
| Enamine | EN300-27668-1.0g |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-27668-2.5g |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 2.5g |
$1680.0 | 2023-09-10 | ||
| Enamine | EN300-27668-5.0g |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 5.0g |
$2485.0 | 2023-02-14 | ||
| Enamine | EN300-27668-10.0g |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 10.0g |
$3683.0 | 2023-02-14 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051848-1g |
5-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 95% | 1g |
¥4200.0 | 2024-04-17 | |
| Ambeed | A1086415-1g |
5-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid |
937639-82-2 | 95% | 1g |
$612.0 | 2025-04-15 |
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid Suppliers
5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid
5-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic Acid (CAS No. 937639-82-2): An Overview
5-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid (CAS No. 937639-82-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its potential therapeutic properties and its role in the development of novel drugs. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid.
Chemical Structure and Properties
5-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative with a molecular formula of C9H11ClN3O2. The compound features a pyrimidine ring substituted with a chloro group at the 5-position, a dimethylamino group at the 2-position, and a carboxylic acid group at the 4-position. These functional groups contribute to the compound's unique chemical and biological properties. The presence of the carboxylic acid group makes it soluble in polar solvents, while the chloro and dimethylamino groups enhance its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of 5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the condensation of 5-chloropyrimidine-4-carbaldehyde with dimethylamine followed by oxidation to form the carboxylic acid. Another approach involves the reaction of 5-chloropyrimidine-4-carbonitrile with dimethylamine and subsequent hydrolysis to introduce the carboxylic acid functionality.
Biological Activity and Therapeutic Potential
5-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases. Recent research has focused on its activity as an inhibitor of specific enzymes and receptors involved in inflammatory and neurological disorders. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are key players in signal transduction pathways associated with cancer and autoimmune diseases.
In addition to its enzymatic inhibition properties, 5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid has demonstrated promising neuroprotective effects. Preclinical studies have indicated that it can reduce oxidative stress and neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Prospects
The therapeutic potential of 5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid is currently being explored through various clinical trials. Early-stage trials have shown promising results in terms of safety and efficacy, paving the way for further investigation. Researchers are particularly interested in its ability to modulate multiple biological pathways simultaneously, which could lead to more effective treatment strategies for complex diseases.
Beyond its direct therapeutic applications, 5-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules with enhanced pharmacological properties. Its structural flexibility allows chemists to introduce additional functional groups that can improve drug-like properties such as solubility, stability, and bioavailability.
Conclusion
5-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid (CAS No. 937639-82-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in modern drug discovery efforts.
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